molecular formula C11H9ClN2O B8425464 2-(2-Chloro-quinolin-4-yl)-acetamide CAS No. 4789-83-7

2-(2-Chloro-quinolin-4-yl)-acetamide

Cat. No. B8425464
M. Wt: 220.65 g/mol
InChI Key: VGLZGJAGMYELEB-UHFFFAOYSA-N
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Patent
US07220774B2

Procedure details

used as starting material may be prepared as follows: a) 2-(2-chloro-quinolin-4-yl)-acetic acid methyl ester may be prepared as disclosed in EP-A1-0 364 327 and Indian J. Chem. 1994, 33B, 747–751. b) 2-(2-chloro-quinolin-4-yl)-acetic acid methyl ester (100 mg, 0.42 mmol) is suspended in 28% NH4OH (2.0 mL). The mixture is stirred at RT overnight. The solvent is evaporated to afford 2-(2-chloro-quinolin-4-yl)-acetamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([Cl:15])[CH:6]=1.[NH4+:17].[OH-]>>[Cl:15][C:7]1[CH:6]=[C:5]([CH2:4][C:3]([NH2:17])=[O:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC(=NC2=CC=CC=C12)Cl)=O
Step Two
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
COC(CC1=CC(=NC2=CC=CC=C12)Cl)=O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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